Thermodynamic Stability: Methylenecyclopropane vs. 1-Methylcyclopropene – 42 kJ/mol Difference
Methylenecyclopropane is thermodynamically more stable than its endocyclic isomer 1-methylcyclopropene by approximately 42 kJ/mol (10 kcal/mol) [1]. This difference arises from reduced angle strain in MCP, which contains only one sp²-hybridized carbon in the three-membered ring compared to two sp² carbons in 1-methylcyclopropene [2]. NIST computational benchmarks confirm that at 0 K, MCP has a relative enthalpy of 91.8 kJ/mol versus 133.4 kJ/mol for 1-methylcyclopropene [3].
| Evidence Dimension | Relative enthalpy at 0 K (kJ/mol) |
|---|---|
| Target Compound Data | 91.8 kJ/mol (relative to 1,3-butadiene = 0.0) |
| Comparator Or Baseline | 1-Methylcyclopropene: 133.4 kJ/mol |
| Quantified Difference | Δ = 41.6 kJ/mol (approx. 10 kcal/mol) more stable for MCP |
| Conditions | Computational benchmark (NIST CCCBDB Release 22); B3LYP/aug-cc-pVDZ level of theory yields ΔH = 12.4 kcal/mol, ΔG = 11.7 kcal/mol |
Why This Matters
This stability difference is critical for synthetic planning: MCP is the thermodynamically favored product in base-mediated isomerizations, and its greater stability reduces unwanted rearrangement during storage and reaction workup compared to 1-methylcyclopropene.
- [1] Al-Msiedeen A. Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian J Eng Chem Ind. 2022;5(3):91-102. View Source
- [2] HomeworkLib. 1-Methylcyclopropene is 42 kJ/mol (10 kcal/mol) less stable than methylenecyclopropane due to higher angle strain from two sp² carbons in a three-membered ring. View Source
- [3] NIST CCCBDB. Relative enthalpies of C4H6 isomers: Methylenecyclopropane (91.8 kJ/mol) vs. 1-Methylcyclopropene (133.4 kJ/mol). View Source
